

The Environmental Fate of Tebutam: A Review of Available Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tebutam

Cat. No.: B166759

[Get Quote](#)

An in-depth analysis of the environmental fate and persistence of the herbicide **Tebutam** is currently hampered by a significant lack of publicly available quantitative data. While general information regarding its physicochemical properties can be found, crucial metrics required for a comprehensive environmental risk assessment—including soil degradation half-life, soil sorption coefficients, and bioaccumulation potential—are not readily accessible in scientific literature or public databases.

Tebutam is a pre-emergence herbicide used for the control of broadleaved weeds and grasses in various crops.^[1] Its mode of action involves the inhibition of microtubule assembly in target weeds.^[1] Understanding its behavior and persistence in the environment is critical for assessing its potential impact on non-target organisms and ecosystems. However, a thorough review of available resources reveals a notable scarcity of specific data points that are essential for such an evaluation.

Physicochemical Properties

A summary of the available physicochemical properties of **Tebutam** is presented in Table 1. These properties provide a foundational understanding of how the herbicide is likely to behave in the environment. For instance, its moderate water solubility suggests some potential for movement within the soil profile, while its octanol-water partition coefficient (Log P) indicates a possibility of bioaccumulation.

Table 1: Physicochemical Properties of **Tebutam**

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₃ NO	[2]
Molecular Weight	233.35 g/mol	[2]
Water Solubility	790 mg/L (at 20°C, pH 7)	[1]
Log P (Octanol-Water Partition Coefficient)	3	[1]
Vapor Pressure	Data not available	
Henry's Law Constant	Data not available	

Environmental Persistence and Degradation

Detailed information on the persistence of **Tebutam** in various environmental compartments is largely unavailable. Key metrics such as the soil degradation half-life (DT50) under aerobic and anaerobic conditions are not specified in the reviewed literature.

Abiotic Degradation

Hydrolysis: Information regarding the hydrolysis of **Tebutam** is limited. While some sources suggest it is stable to hydrolysis, specific rate constants or half-lives at different pH values are not provided.[1]

Photolysis: The degradation of **Tebutam** due to sunlight (photolysis) in water and on soil surfaces has not been quantitatively described in the available literature.

Biotic Degradation

The role of microorganisms in the breakdown of **Tebutam** in soil and water is a critical aspect of its environmental fate. However, specific studies detailing the aerobic and anaerobic degradation pathways and the identification of major metabolites are not publicly accessible. Without this information, a comprehensive understanding of its ultimate fate in the environment remains elusive.

Mobility and Sorption in Soil

The mobility of a pesticide in soil is largely governed by its tendency to adsorb to soil particles. This is quantified by the soil sorption coefficient (K_d) and the organic carbon-normalized sorption coefficient (K_{oc}). Despite the importance of these parameters in predicting the potential for leaching into groundwater, specific K_d and K_{oc} values for **Tebutam** across different soil types could not be located.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is assessed by its bioconcentration factor (BCF). A high BCF indicates that the substance is likely to be stored in the fatty tissues of organisms, potentially leading to biomagnification up the food chain. For **Tebutam**, no empirical BCF values from studies on fish or other aquatic organisms were found in the public domain.

Experimental Protocols

A comprehensive technical guide would necessitate detailed descriptions of the experimental methodologies used to generate the environmental fate data. Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are typically employed for these studies. These include:

- OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method
- OECD 111: Hydrolysis as a Function of pH
- OECD 301: Ready Biodegradability
- OECD 305: Bioaccumulation in Fish
- OECD 307: Aerobic and Anaerobic Transformation in Soil
- OECD 316: Phototransformation of Chemicals in Water

While the principles of these guidelines are well-established, their specific application to **Tebutam**, including experimental conditions and results, is not documented in the available literature.

Visualizations of Environmental Fate Pathways

Due to the lack of information on the degradation pathways of **Tebutam**, it is not possible to create accurate diagrams of its transformation in the environment. A hypothetical degradation pathway would be purely speculative and would not meet the requirements of a technical guide for a scientific audience.

Similarly, workflows for specific environmental fate studies on **Tebutam** cannot be visualized without access to the actual experimental designs and procedures employed.

Conclusion

The compilation of an in-depth technical guide on the environmental fate and persistence of **Tebutam** is severely constrained by the absence of critical quantitative data. While some basic physicochemical properties are known, the data necessary to populate tables on degradation, sorption, and bioaccumulation, and to construct diagrams of its environmental pathways, are not available in the public domain. The reasons for this data scarcity are unclear but may be related to the proprietary nature of regulatory studies or the discontinuation of certain public databases.^[1] For a complete and robust assessment of **Tebutam**'s environmental fate, access to the original regulatory submission documents or new, independent scientific studies would be required. Without such data, a comprehensive understanding of its environmental behavior and potential risks remains incomplete.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tebutam (Ref: GPC-5544) [sitem.herts.ac.uk]
- 2. Tebutam | C15H23NO | CID 92299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Environmental Fate of Tebutam: A Review of Available Data]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b166759#environmental-fate-and-persistence-of-tebutam>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com